molecular formula C25H22N4O3 B15013378 (2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(4-nitrophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(4-nitrophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Cat. No.: B15013378
M. Wt: 426.5 g/mol
InChI Key: MSPDTUAHYIXVPH-BDTNDASRSA-N
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Description

3-(2,2-DIMETHYLPROPANOYL)-2-(4-NITROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-DIMETHYLPROPANOYL)-2-(4-NITROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloisoquinoline core, followed by the introduction of the nitrophenyl and dimethylpropanoyl groups. Common reagents used in these reactions include nitrating agents, acylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential pharmacological activities. The presence of the nitrophenyl group suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their therapeutic potential. The pyrroloisoquinoline core is known for its bioactivity, and modifications to this structure could lead to new drugs for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-DIMETHYLPROPANOYL)-2-(4-NITROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE likely involves interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a crucial role in binding to these targets, while the pyrroloisoquinoline core could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-a]isoquinoline Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Nitrophenyl Compounds: Compounds with a nitrophenyl group that exhibit similar chemical reactivity.

    Dimethylpropanoyl Derivatives: Compounds containing the dimethylpropanoyl group, which may have similar physical and chemical properties.

Uniqueness

What sets 3-(2,2-DIMETHYLPROPANOYL)-2-(4-NITROPHENYL)-1H,2H,3H,10BH-PYRROLO[2,1-A]ISOQUINOLINE-1,1-DICARBONITRILE apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(4-nitrophenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C25H22N4O3/c1-24(2,3)23(30)21-20(17-8-10-18(11-9-17)29(31)32)25(14-26,15-27)22-19-7-5-4-6-16(19)12-13-28(21)22/h4-13,20-22H,1-3H3/t20-,21+,22-/m0/s1

InChI Key

MSPDTUAHYIXVPH-BDTNDASRSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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